2,4-Dinitrophenylhydrazine

Vue d'ensemble

Description

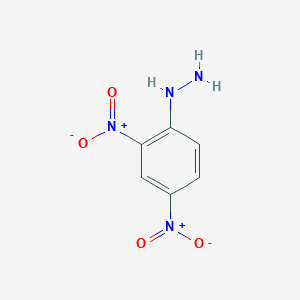

2,4-Dinitrophenylhydrazine is an organic compound with the chemical formula C₆H₆N₄O₄. It is a red to orange solid that is relatively sensitive to shock and friction, often handled as a wet powder to mitigate these risks . This compound is commonly used in qualitative organic analysis to detect carbonyl groups in aldehydes and ketones, forming a hydrazone derivative that precipitates out of solution .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Dinitrophenylhydrazine can be synthesized by reacting hydrazine sulfate with 2,4-dinitrochlorobenzene. The electron-accepting effect of the two nitro groups makes the chloride easy to displace . The reaction is typically carried out in an aqueous solution containing methanol and concentrated sulfuric acid .

Industrial Production Methods: In industrial settings, the preparation involves making a paste of this compound in concentrated sulfuric acid, dispersing the paste in ethanol, adding water, and then filtering the reagent . This method allows for scaling up the preparation, making it suitable for large-scale production.

Analyse Des Réactions Chimiques

Reaction with Carbonyl Compounds

2,4-DNP reacts with aldehydes and ketones to form brightly colored 2,4-dinitrophenylhydrazones (DNPhydrazones), which are used for qualitative and quantitative analysis.

Oxidation Reactions

2,4-DNP undergoes oxidation in acidic bromate solutions, forming diazonium intermediates.

Kinetic Analysis

-

Reaction with Bromate :

The reaction is first-order in 2,4-DNP, bromate, and H<sup>+</sup>, with a 1:1 stoichiometric ratio . -

Final Products :

The diazonium intermediate decomposes to 1,3-dinitrobenzene and other byproducts .

Reduction Reactions

Catalytic reduction of 2,4-DNP is employed to resolve analytical challenges caused by hydrazone isomerism.

Reductive Amination

-

Pd Nanoparticle Catalysis :

Using Pd NPs/cuttlebone composites, 2,4-DNP is reduced to 2,4-diaminophenylhydrazine (2,4-DAPH) in 4 minutes under ambient conditions :

Parameter Value Catalyst Loading 7.0 mg NaBH<sub>4</sub> Concentration 7.93 mM Reaction Time 4 min This method eliminates E/Z isomer interference in chromatographic analysis .

Formation of Pyrazoline Derivatives

2,4-DNP reacts with α,β-unsaturated ketones or α-alkoxy ketones to form pyrazoline derivatives.

Cyclization Mechanism

-

Reaction Pathway :

The reaction proceeds via conjugate addition followed by cyclization, yielding substituted pyrazolines .

Quantitative Analysis Challenges

While 2,4-DNP is widely used for carbonyl estimation, non-quantitative yields and isomerism complicate analyses.

Key Findings:

-

Isomerization :

DNPhydrazones exist as E/Z stereoisomers, leading to inconsistent chromatographic results. UV exposure or acidic conditions exacerbate isomerization . -

Resolution Methods :

Reductive amination converts hydrazones to single-bond derivatives, enabling accurate HPLC quantification .

Kinetic Studies

The reaction kinetics of 2,4-DNP with acetone were analyzed via infrared spectroscopy:

| Time (Hours) | Concentration of α-2,4-DNP (mol/L) |

|---|---|

| 0.16 | 0.027 |

| 24.16 | 0.011 |

| 50.08 | 0.003 |

The data confirm first-order kinetics for hydrazone formation .

This comprehensive analysis underscores 2,4-DNP’s versatility in organic synthesis and analytical chemistry, supported by mechanistic insights and optimized reaction parameters.

Applications De Recherche Scientifique

Analytical Chemistry

Qualitative and Quantitative Analysis

DNPH is commonly employed for the qualitative identification of carbonyl functional groups through the formation of dinitrophenylhydrazones. This reaction produces colored precipitates that can be observed visually or quantified spectrophotometrically. The color intensity correlates with the concentration of the carbonyl compound, making DNPH a valuable tool for analytical assays.

Key Features:

- Reaction with Carbonyls: DNPH reacts with aldehydes and ketones to form stable hydrazones, which can be isolated and characterized.

- Colorimetric Assays: The formation of yellow to red precipitates allows for easy visual identification and quantification.

Microbial Mutation Screening

High-Throughput Screening Methods

Recent studies have highlighted the use of DNPH in high-throughput screening for microbial mutants capable of accumulating specific metabolites. For instance, a study demonstrated that DNPH could react with 9α-hydroxyandrost-4-ene-3,17-dione (9α-OH-AD) to produce a distinct red precipitation, facilitating the identification of mutant strains of Rhodococcus rhodochrous that produce higher yields of this compound.

Optimal Conditions:

- Substrate concentration: 2.0 g/L

- DNPH to substrate ratio: 1:4

- Sulfuric acid and ethanol concentrations in DNPH solution: 2% and 35%, respectively

Case Study:

In a study involving Rhodococcus rhodochrous, researchers screened over 500 mutants using DNPH-based assays, identifying several strains that significantly increased the production of 9α-OH-AD, demonstrating the utility of DNPH in microbial biotechnology applications .

Biological Applications

Pharmaceutical Research

DNPH has been explored for its potential biological activities. Research indicates that derivatives of hydrazones formed from DNPH exhibit inhibitory effects on various enzymes and may have therapeutic applications in treating psychotic disorders . The compound's ability to form complexes with metal ions enhances its antibacterial properties, making it relevant in pharmaceutical formulations.

Biological Activity Insights:

- Enzyme Inhibition: Various hydrazones derived from DNPH have shown promise as enzyme inhibitors.

- Antibacterial Properties: Complexation with metal ions has been linked to enhanced antibacterial activity.

Environmental Monitoring

Detection of Carbonyl Compounds

In environmental chemistry, DNPH is utilized for monitoring carbonyl pollutants in air samples. The formation of dinitrophenylhydrazones from atmospheric aldehydes and ketones allows for their quantification using chromatographic techniques.

Application in Air Quality Assessment:

- Sample Collection: Airborne carbonyls are captured on DNPH-coated filters.

- Analysis: Subsequent elution and analysis via HPLC or GC-MS provide quantitative data on air quality.

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Analytical Chemistry | Identification/quantification of carbonyls | Simple colorimetric assays |

| Microbial Screening | High-throughput screening for metabolite production | Efficient identification of mutant strains |

| Pharmaceutical Research | Enzyme inhibition and antibacterial activity | Potential therapeutic applications |

| Environmental Monitoring | Detection of airborne carbonyls | Effective air quality assessment |

Mécanisme D'action

The mechanism of action of 2,4-dinitrophenylhydrazine involves nucleophilic addition to the carbon-oxygen double bond of carbonyl compounds, followed by the elimination of water to form a stable hydrazone derivative . This reaction is highly specific to carbonyl groups, making it a valuable tool in qualitative organic analysis.

Comparaison Avec Des Composés Similaires

2,4-Dinitrophenylhydrazine is unique in its ability to form stable hydrazone derivatives with carbonyl compounds. Similar compounds include:

Phenylhydrazine: Lacks the nitro groups and is less reactive.

Semicarbazide: Forms semicarbazones with carbonyl compounds but has different reactivity and stability.

Hydrazine: The parent compound, which is more reactive but less specific.

The presence of the nitro groups in this compound enhances its reactivity and specificity towards carbonyl compounds, making it a preferred reagent in many analytical applications .

Activité Biologique

2,4-Dinitrophenylhydrazine (DNPH) is a compound with significant biological activity and applications in various fields, including toxicology, pharmacology, and analytical chemistry. This article provides a comprehensive overview of the biological activities associated with DNPH, including its mechanisms of action, clinical implications, and research findings.

DNPH is a substituted hydrazine with the chemical formula CH(NO)NHNH. It appears as a red to orange solid and is known for its sensitivity to shock and friction, necessitating careful handling. The compound acts primarily as a reagent in the detection of carbonyl compounds through the formation of hydrazones, which are characterized by their distinct melting points and colors .

The mechanism by which DNPH interacts with biological systems includes the formation of hydrazones with carbonyl groups in proteins and lipids. This reaction is crucial for quantifying oxidative stress markers in biological samples. The formation of protein-bound 2,4-dinitrophenylhydrazones is commonly used as an indicator of oxidative modification of proteins .

Biological Applications

1. Toxicological Studies:

DNPH has been studied extensively for its toxicological effects. A notable case study involved 16 patients who suffered from acute poisoning due to non-oral exposure to DNPH. The clinical features included hyperpyrexia, convulsions, and muscle rigidity. Treatment included supportive care and hemoperfusion, which proved effective for most patients .

2. Antioxidant Activity:

Research indicates that DNPH exhibits antioxidant properties, particularly when complexed with metal ions such as nickel and cobalt. These complexes demonstrated enhanced scavenging activities against free radicals compared to DNPH alone . The DPPH assay showed that these metal complexes could significantly reduce oxidative stress markers in vitro.

3. Enzyme Inhibition:

Various studies have highlighted the potential of DNPH derivatives as enzyme inhibitors. For instance, substituted hydrazones derived from DNPH have shown inhibitory effects on certain enzymes involved in metabolic pathways. This property suggests potential therapeutic applications in treating conditions related to enzyme dysregulation .

Table 1: Summary of Key Studies on DNPH

Clinical Implications

The clinical implications of DNPH extend beyond its role as a reagent. Its toxicity profile necessitates awareness among healthcare professionals regarding exposure risks in industrial settings. Furthermore, understanding its biochemical interactions opens avenues for developing therapeutic agents targeting oxidative stress-related diseases.

Propriétés

IUPAC Name |

(2,4-dinitrophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-8-5-2-1-4(9(11)12)3-6(5)10(13)14/h1-3,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HORQAOAYAYGIBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059485 | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Blue-red flourescent crystals; [Sax] Red powder; [MSDSonline] | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000125 [mmHg] | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1927 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

119-26-6 | |

| Record name | (2,4-Dinitrophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dinitrophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5709 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (2,4-dinitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Dinitrophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dinitrophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.918 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DINITROPHENYLHYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N39KD7QPJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.